Cas no 942511-70-8 (6-chloro-5-methylnicotinic acid ethyl ester)

6-chloro-5-methylnicotinic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-5-methylnicotinic acid ethyl ester
- 6-Chloro-5-methyl-nicotinic acid ethyl ester
- Ethyl 6-chloro-5-methylpyridine-3-carboxylate
- MH-0728
- E91961
- 942511-70-8
- Ethyl 6-chloro-5-methylnicotinate
- Ethyl6-chloro-5-methylnicotinate
- ARMQAPYXINXSLX-UHFFFAOYSA-N
- AKOS022168319
- SCHEMBL990850
- MFCD20485595
- CS-0195171
- SB52806
- DB-341770
-
- MDL: MFCD20485595
- Inchi: InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
- InChI Key: ARMQAPYXINXSLX-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN=C(C(=C1)C)Cl
Computed Properties
- Exact Mass: 199.0400063g/mol
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2Ų
6-chloro-5-methylnicotinic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MH-0728-5MG |
ethyl 6-chloro-5-methylpyridine-3-carboxylate |
942511-70-8 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MH-0728-1G |
ethyl 6-chloro-5-methylpyridine-3-carboxylate |
942511-70-8 | >95% | 1g |
£254.00 | 2025-02-08 | |
Key Organics Ltd | MH-0728-25G |
ethyl 6-chloro-5-methylpyridine-3-carboxylate |
942511-70-8 | >95% | 25g |
£4572.00 | 2025-02-08 | |
Key Organics Ltd | MH-0728-10MG |
ethyl 6-chloro-5-methylpyridine-3-carboxylate |
942511-70-8 | >95% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB515956-500 mg |
6-Chloro-5-methylnicotinic acid ethyl ester |
942511-70-8 | 500MG |
€233.50 | 2022-07-29 | ||
Matrix Scientific | 102754-500mg |
Ethyl 6-chloro-5-methylpyridine-3-carboxylate, >95% |
942511-70-8 | >95% | 500mg |
$406.00 | 2023-09-08 | |
abcr | AB515956-1 g |
6-Chloro-5-methylnicotinic acid ethyl ester |
942511-70-8 | 1g |
€306.00 | 2022-07-29 | ||
Alichem | A029009948-250mg |
Ethyl 6-chloro-5-methylnicotinate |
942511-70-8 | 95% | 250mg |
$999.60 | 2023-08-31 | |
abcr | AB515956-1g |
6-Chloro-5-methylnicotinic acid ethyl ester; . |
942511-70-8 | 1g |
€257.90 | 2024-08-02 | ||
abcr | AB515956-500mg |
6-Chloro-5-methylnicotinic acid ethyl ester |
942511-70-8 | 500mg |
€247.20 | 2023-09-02 |
6-chloro-5-methylnicotinic acid ethyl ester Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
Additional information on 6-chloro-5-methylnicotinic acid ethyl ester
Introduction to 6-chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) and Its Emerging Applications in Chemical Biology
The compound 6-chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) represents a fascinating derivative of nicotinic acid, a heterocyclic compound with significant biological relevance. As a member of the pyridine family, this molecule has garnered attention in the field of chemical biology due to its structural versatility and potential pharmacological properties. The presence of both chloro and methyl substituents on the pyridine ring introduces unique electronic and steric characteristics, making it a valuable scaffold for drug discovery and molecular research.
In recent years, nicotinic acid derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). These receptors are pentameric ligand-gated ion channels that play a crucial role in various physiological processes, including cognition, muscle contraction, and autonomic nervous system regulation. Among the numerous derivatives, 6-chloro-5-methylnicotinic acid ethyl ester has emerged as a compound of interest due to its ability to interact with nAChRs in a manner that may distinguish it from other nicotinoids.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The ethyl ester functionality provides a reactive site for further chemical modifications, allowing researchers to explore diverse structural analogs with tailored biological activities. This flexibility has made 6-chloro-5-methylnicotinic acid ethyl ester a popular choice for medicinal chemists seeking to develop novel therapeutic agents.
Recent studies have highlighted the compound's significance in the context of neurodegenerative diseases. For instance, modifications of nicotinic acid derivatives have shown promise in alleviating symptoms associated with Alzheimer's disease and Parkinson's disease by enhancing cholinergic transmission. The specific substitution pattern in 6-chloro-5-methylnicotinic acid ethyl ester may confer unique properties that could make it an effective candidate for further investigation in this area. Research using computational modeling has suggested that this compound may bind to specific subtypes of nAChRs, such as α7 or α4β2, with high affinity.
Another area where this compound has shown promise is in the study of inflammation and immune modulation. Nicotinic acid derivatives are known to influence immune cell function by interacting with various receptors and signaling pathways. The chloro and methyl groups in 6-chloro-5-methylnicotinic acid ethyl ester may enhance its ability to modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Preliminary in vitro experiments have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting a therapeutic window for further exploration.
The synthesis of 6-chloro-5-methylnicotinic acid ethyl ester involves well-established organic chemistry techniques, including nucleophilic substitution reactions and esterification processes. The chlorination step typically employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while the esterification is commonly carried out using ethanol in the presence of an acid catalyst. These synthetic routes are robust and scalable, making it feasible to produce sufficient quantities for both research and potential clinical trials.
In conclusion, 6-chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) represents a promising compound with diverse biological activities. Its potential applications in treating neurodegenerative diseases, modulating inflammation, and serving as a scaffold for drug development underscore its importance in modern chemical biology research. As our understanding of its mechanisms of action continues to evolve, this derivative is likely to play an increasingly significant role in both academic research and pharmaceutical innovation.
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